molecular formula C10H14ClFN2O2S B1378581 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 1607288-17-4

2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B1378581
CAS No.: 1607288-17-4
M. Wt: 280.75 g/mol
InChI Key: NCJHZZUYQXHSNY-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a synthetic compound with a molecular weight of 280.75 g/mol It is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and an aminomethyl substituent

Preparation Methods

The synthesis of 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The thiazolidine ring may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S.ClH/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-16(13,14)15;/h2-3,6H,1,4-5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJHZZUYQXHSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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